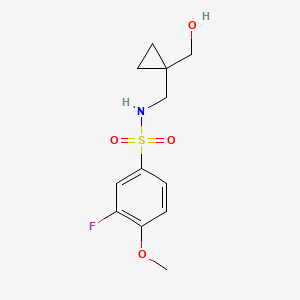

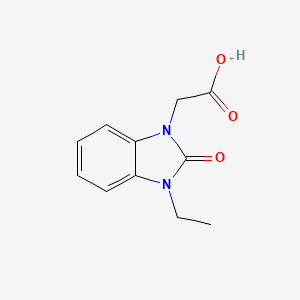

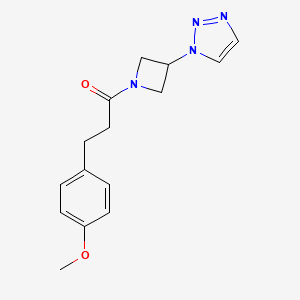

![molecular formula C23H18ClN3O2S B2878444 N-([2,3'-bipyridin]-5-ylmethyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide CAS No. 2034222-33-6](/img/structure/B2878444.png)

N-([2,3'-bipyridin]-5-ylmethyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-([2,3’-bipyridin]-5-ylmethyl)-4’-chloro-[1,1’-biphenyl]-3-sulfonamide” is a complex organic compound. It likely contains elements of bipyridine and biphenyl groups, which are common structures in organic chemistry .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out . Bipyridine and biphenyl moieties can participate in various chemical reactions, but without specific details or resources, it’s difficult to provide a comprehensive reactions analysis .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- One-Pot Synthesis of Related Compounds : The synthesis of related compounds, like N-(Imidazo[1,2-a]pyridin-3-yl)sulfonamides, involves reactions with 2-aminopyridines or 2-aminothiazole and are used to develop heterocyclic derivatives (Rozentsveig et al., 2013).

- Application in Metal Corrosion Inhibition : Compounds similar to N-([2,3'-bipyridin]-5-ylmethyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide, such as 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid, have been tested as inhibitors for mild steel corrosion, showing increased inhibition efficiency with rising concentrations (Sappani & Karthikeyan, 2014).

Applications in Organic Chemistry and Catalysis

- Catalyzed Cross-Coupling Reactions : The compound is potentially useful in catalyzed cross-coupling reactions, as demonstrated by the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010).

- Efficient One-Pot Access : A one-pot, Pd(PPh3)4 catalyzed, water-promoted method for the synthesis of similar biphenyl-4-sulfonamides has been developed, showing good substrate scope and high yields (Zhiyou et al., 2015).

Applications in Pharmaceutical Research

- Antiviral Activity : Derivatives of similar structures, like 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, have been synthesized and shown to possess anti-tobacco mosaic virus activity (Chen et al., 2010).

Environmental and Analytical Applications

- Biocatalysis in Drug Metabolism : Biocatalysis has been applied to the metabolism of similar biaryl-bis-sulfonamide compounds, indicating potential environmental applications (Zmijewski et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and how it’s handled . Standard safety measures should always be taken when handling chemical compounds, including the use of appropriate personal protective equipment and adherence to safe laboratory practices.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2S/c24-21-9-7-18(8-10-21)19-3-1-5-22(13-19)30(28,29)27-15-17-6-11-23(26-14-17)20-4-2-12-25-16-20/h1-14,16,27H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEHKKSBWMZINU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

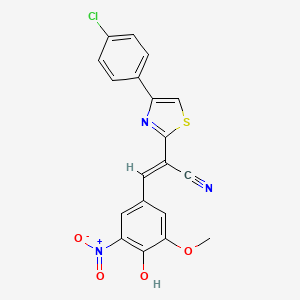

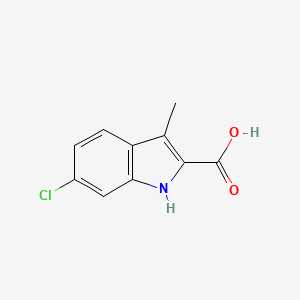

![2-cyano-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2878366.png)

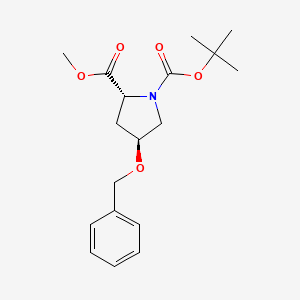

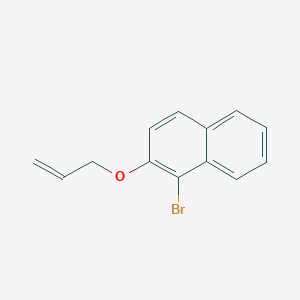

![N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide](/img/structure/B2878372.png)

amino]-1-ethanol](/img/structure/B2878374.png)

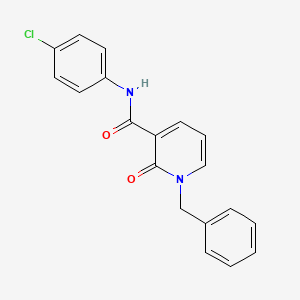

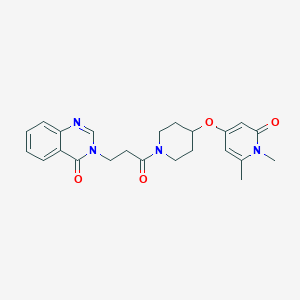

![3-benzyl-7-(4-(furan-2-carbonyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2878381.png)

![benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2878383.png)